
benzyl (R)-(4-aminobutan-2-yl)carbamate hydrochloride
Übersicht
Beschreibung
Benzyl carbamate is an organic compound that can be viewed as the ester of carbamic acid and benzyl alcohol . It’s a white solid that is soluble in organic solvents and moderately soluble in water . Carbamates are useful protecting groups for amines, especially in the synthesis of peptides .
Synthesis Analysis
Carbamates can be synthesized by amination or rearrangement . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid (trifluoroacetic acid) or heat .Molecular Structure Analysis
The molecular structure of benzyl carbamate is C8H9NO2 . The InChI code for benzyl carbamate is 1S/C8H9NO2/c10-8(11)12-7-9-5-3-2-4-6-9/h2-6H,7H2,(H2,10,11) .Chemical Reactions Analysis
Carbamates are used as protecting groups for amines in chemical reactions . They can be installed and removed under relatively mild conditions .Physical And Chemical Properties Analysis
Benzyl carbamate is a white solid that is soluble in organic solvents and moderately soluble in water . Its molecular weight is 151.16 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Antimycobacterial Activities : A study reported the synthesis of benzyl carbamate derivatives, including benzyl (R)-(4-aminobutan-2-yl)carbamate hydrochloride. These compounds showed antimycobacterial activities, particularly against M. tuberculosis. The presence of a free amino group and the sulfonamide moiety were crucial for biological activity (Moreth et al., 2014).
Analytical Methodology
- HPLC Determination in Human Serum : A high-performance liquid chromatography method using fluorescence detection was developed for determining γ-aminobutyric acid and its analogs, including this compound, in human serum (Yu et al., 2019).
Chiral Isomers in Biological Systems
- Antimitotic Agents : The synthesis and biological activities of chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate, a compound structurally related to benzyl (R)-(4-aminobutan-2-yl)carbamate, were explored. It was found that the S- and R-isomers of the compound were active in several biological systems (Temple & Rener, 1992).
Nanotechnology in Agriculture
- Nanoparticle Carrier Systems : A study involving carbendazim, a compound related to benzyl carbamates, used solid lipid nanoparticles and polymeric nanocapsules as carrier systems. These systems showed high association efficiency and modified release profiles, indicating potential for controlled delivery in agricultural applications (Campos et al., 2015).
Inhibition of Enzymes
- Selective Inhibitors of BChE : A series of benzyl carbamates were synthesized and characterized for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds structurally related to benzyl (R)-(4-aminobutan-2-yl)carbamate were more active than rivastigmine, a clinically used inhibitor (Magar et al., 2021).
Enantiospecific Synthesis
- LSD1 Inhibition : Enantiospecific synthesis and in-cell studies of trans-benzyl (1-((4-(2-aminocyclopropyl)phenyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate hydrochloride, structurally akin to benzyl (R)-(4-aminobutan-2-yl)carbamate, were conducted. The synthesized isomers showed potent inhibition against LSD1 and less activity against monoamine oxidase (MAO) (Valente et al., 2015).
Wirkmechanismus
Target of Action
Benzyl ®-(4-aminobutan-2-yl)carbamate hydrochloride, also known as benzyl N-[(2R)-4-aminobutan-2-yl]carbamate;hydrochloride, is primarily used as a protecting group for amines in the synthesis of peptides . The compound’s primary targets are the amine groups that need to be protected during these syntheses .
Mode of Action
The compound interacts with its targets, the amine groups, by forming a carbamate protecting group . This interaction allows for transformations of other functional groups without affecting the amines . The carbamate protecting group can be removed under relatively mild conditions .
Biochemical Pathways
The biochemical pathways affected by benzyl ®-(4-aminobutan-2-yl)carbamate hydrochloride involve the synthesis of peptides . The compound allows for the selective transformation of functional groups in these pathways, without affecting the protected amine groups . The downstream effects include the successful synthesis of peptides with the desired properties .
Pharmacokinetics
The compound is known to be soluble in organic solvents and moderately soluble in water , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of benzyl ®-(4-aminobutan-2-yl)carbamate hydrochloride’s action are primarily observed in the successful synthesis of peptides . By protecting amine groups, the compound allows for the selective transformation of other functional groups, leading to the desired peptide products .
Action Environment
The action, efficacy, and stability of benzyl ®-(4-aminobutan-2-yl)carbamate hydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility in organic solvents and water can affect its distribution in different environments. Additionally, the compound’s stability under different conditions (e.g., acidic, basic, hydrogenation) can also impact its efficacy .
Safety and Hazards
Zukünftige Richtungen
Carbamates, including benzyl carbamate, continue to be important in the field of organic chemistry, particularly in the synthesis of peptides . Future research may focus on developing more efficient methods for installing and removing these protecting groups, as well as exploring their use in the synthesis of increasingly complex molecules .
Eigenschaften
IUPAC Name |
benzyl N-[(2R)-4-aminobutan-2-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-10(7-8-13)14-12(15)16-9-11-5-3-2-4-6-11;/h2-6,10H,7-9,13H2,1H3,(H,14,15);1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJNQMABWBCAOW-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)NC(=O)OCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCN)NC(=O)OCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1414960-65-8 | |
| Record name | Carbamic acid, N-[(1R)-3-amino-1-methylpropyl]-, phenylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414960-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



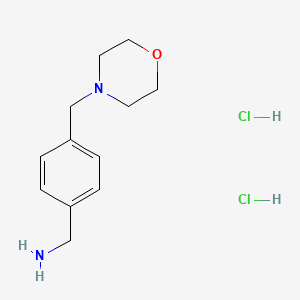
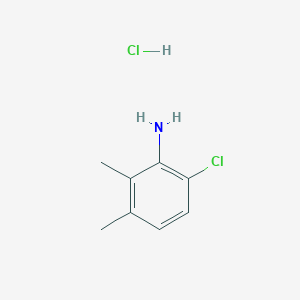
![2-Oxa-spiro[4.5]decane-1,6-dione](/img/structure/B1433207.png)
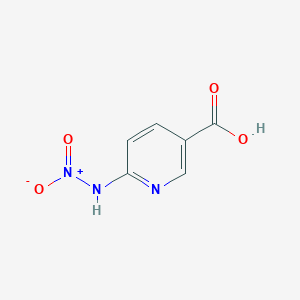
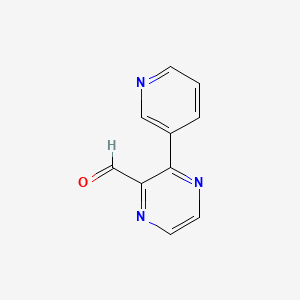

![3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1433212.png)
![Methyl 2-(4'-chloro-[1,1'-biphenyl]-2-yl)acetate](/img/structure/B1433213.png)
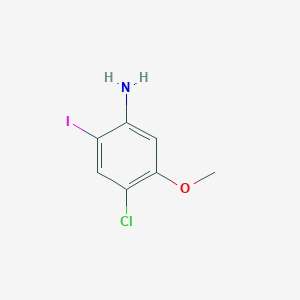
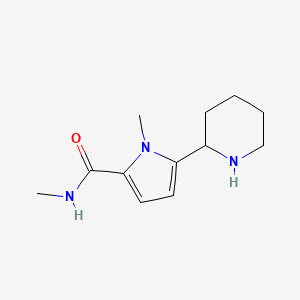
![3-methyl-N-{[(propan-2-yl)carbamoyl]amino}oxolane-2-carboxamide](/img/structure/B1433216.png)


